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Compound of Interest

Compound Name: Monomethyl octanoate

Cat. No.: B032748

Application Note
Introduction

Monomethyl octanoate (also known as methyl octanoate) is a fatty acid methyl ester that
plays a significant role in the flavor and fragrance industry.[1] With its characteristic fruity, waxy,
and winey aroma with orange-like nuances, it is a valuable component in the creation of a wide
range of sensory experiences.[2][3] This document provides a comprehensive overview of
monomethyl octanoate for researchers, scientists, and drug development professionals,
including its chemical properties, sensory profile, and detailed protocols for its analysis and
evaluation.

Data Presentation
Chemical and Physical Properties
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Property Value Reference(s)

Synonyms M(?thyl caprylate, Octanoic 4]
acid methyl ester

CAS Number 111-11-5 [2]

Molecular Formula C9H1802

Molecular Weight 158.24 g/mol

Appearance Colorless liquid

Odor Fruity, waxy, winey, orange-like

Taste Oily, somewhat orange-like

Boiling Point 194-195 °C

Melting Point -40 °C

Solubility Insoluble in water; soluble in

alcohol

Vapor Pressure

0.54 mmHg at 25 °C

Sensory Profile and Occurrence

Monomethyl octanoate is a naturally occurring compound found in various fruits, contributing
to their characteristic aroma profiles. It has been identified in fruits such as strawberries and
apples. Its sensory characteristics are summarized below.

Sensory Attribute Descriptor(s) Reference(s)

Fruity, waxy, green, sweet,
Aroma . .
winey, orange, aldehydic

Oily, fruity, waxy, citrus,
Flavor
aldehydic, fatty

Note: Specific odor and taste detection thresholds for monomethyl octanoate were not
available in the reviewed literature.
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Applications in Flavor and Fragrance

Monomethyl octanoate is utilized in a variety of applications within the flavor and fragrance
industry:

o Flavor Formulations: It is used to impart and enhance fruity notes in beverages, candies,
baked goods, and dairy products. Typical usage levels in select food categories are
presented below.

o Fragrance Compositions: In perfumery, it contributes to fruity and citrus accords, adding a
bright and sweet character to fragrances.

o Cosmetics and Personal Care: Due to its pleasant scent and emollient properties, it is also
incorporated into various cosmetic products.

Food Category Typical Use Level (ppm) Reference(s)
Non-alcoholic beverages 0.02-1.0

Ice cream, ices, etc. 1.0-10

Candy 13

Baked goods 1.0-40

Experimental Protocols
Synthesis of Monomethyl Octanoate via Fischer
Esterification

This protocol describes a standard laboratory procedure for the synthesis of monomethyl
octanoate.

Objective: To synthesize monomethyl octanoate from octanoic acid and methanol using an
acid catalyst.

Materials:

e QOctanoic acid
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e Methanol (excess)

e Concentrated sulfuric acid (catalyst)

e Sodium bicarbonate solution (5%)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate

e Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:

» Combine octanoic acid and an excess of methanol in a round-bottom flask.
e Slowly add a catalytic amount of concentrated sulfuric acid.

e Heat the mixture to reflux for 2-4 hours.

o Cool the reaction mixture to room temperature.

» Remove the excess methanol using a rotary evaporator.

» Dissolve the residue in diethyl ether and transfer to a separatory funnel.

e Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
e Dry the organic layer over anhydrous magnesium sulfate.

« Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to
obtain crude monomethyl octanoate.

» Purify the product by distillation.
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Workflow for Fischer Esterification of Monomethyl Octanoate
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Synthesis of Monomethyl Octanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

This protocol outlines a general method for the analysis of monomethyl octanoate in a fruit

volatile extract.

Objective: To identify and quantify monomethyl octanoate in a sample using GC-MS.
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Instrumentation and Parameters:

e Gas Chromatograph: Agilent 7890B or equivalent

o Mass Spectrometer: Agilent 5977A or equivalent

e Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 um film thickness) or similar non-polar column
o Carrier Gas: Helium at a constant flow of 1.0 mL/min

e Injector Temperature: 250 °C

e Oven Program: 40 °C for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min

o MS Transfer Line Temperature: 280 °C

e lon Source Temperature: 230 °C

 lonization Mode: Electron lonization (El) at 70 eV

Mass Range: m/z 40-350

Procedure:

Prepare a volatile extract from the fruit sample using headspace solid-phase microextraction
(HS-SPME) or liquid-liquid extraction.

Inject 1 pL of the extract into the GC-MS system.

Acquire data in full scan mode.

Identify monomethyl octanoate by comparing its mass spectrum and retention time with
that of an authentic standard.

Quantify the compound using a calibration curve prepared with the standard.
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GC-MS Analysis Workflow
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GC-MS Analysis Workflow.

Sensory Evaluation: Descriptive Analysis

This protocol provides a framework for the sensory evaluation of monomethyl octanoate
using a trained panel.

Objective: To characterize the flavor profile of monomethyl octanoate.

Panel: 8-12 trained sensory panelists.
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Sample Preparation: Prepare a solution of monomethyl octanoate in a neutral medium (e.qg.,
deodorized mineral oil for aroma, or a 5% sucrose solution for flavor) at a concentration above
its detection threshold.

Procedure:

» Lexicon Development: In preliminary sessions, have the panel identify and define the key
aroma and flavor attributes of monomethyl octanoate. Example attributes could include:
fruity, waxy, green, sweet, winey, orange, oily, and chemical.

» Training: Train the panelists on the identified attributes using reference standards.

» Evaluation: Present the coded, randomized samples to the panelists in a controlled sensory
booth.

» Rating: Panelists rate the intensity of each attribute on a 15-cm line scale anchored from
"none" to "very strong".

» Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant
differences in attribute ratings.
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Sensory Descriptive Analysis Workflow
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Sensory Analysis Workflow.

In Vitro Olfactory Receptor Assay

This protocol describes a general method for screening monomethyl octanoate against a
library of olfactory receptors (ORs) expressed in a heterologous system.

Objective: To identify ORs that are activated by monomethyl octanoate.
Materials:

o HEK293 cells

o Expression vectors for ORs of interest

o Receptor-transporting proteins (RTP1S)
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 Luciferase reporter gene construct (e.g., CRE-luciferase)
e Cell culture reagents

e Luminometer

Procedure:

e Cell Culture and Transfection: Co-transfect HEK293 cells with the expression vectors for an
OR, RTP1S, and the luciferase reporter gene.

» Odorant Stimulation: After 24-48 hours, stimulate the transfected cells with varying
concentrations of monomethyl octanoate.

o Luciferase Assay: Measure the luciferase activity using a luminometer. An increase in
luminescence indicates receptor activation.

» Data Analysis: Plot the dose-response curve to determine the EC50 value for each
responding receptor.

Note: The specific olfactory receptors that respond to monomethyl octanoate are not yet fully
characterized in the scientific literature.

Signaling Pathway

The perception of odorants like monomethyl octanoate is initiated by the binding of the
molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons.
This binding event triggers a G-protein-coupled signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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